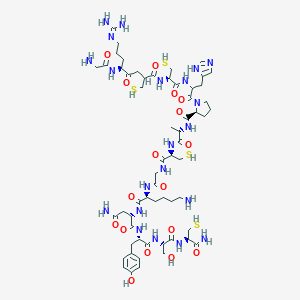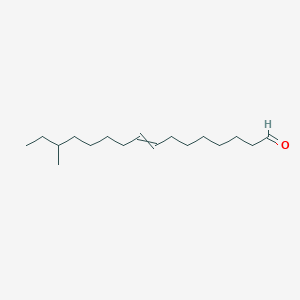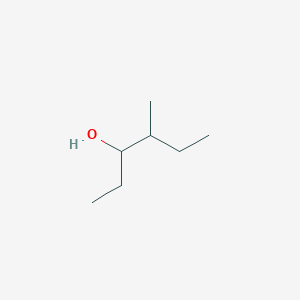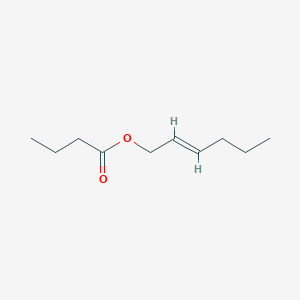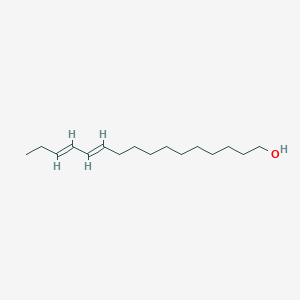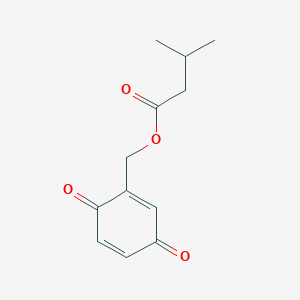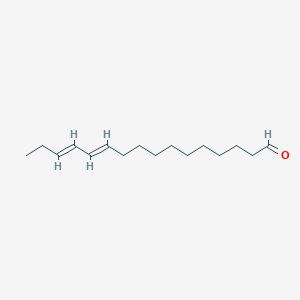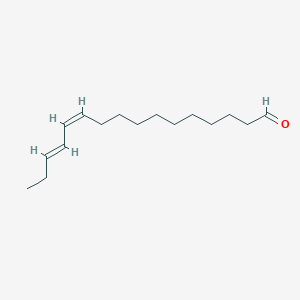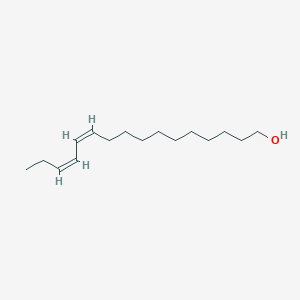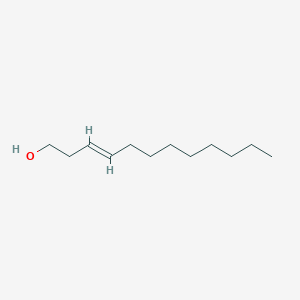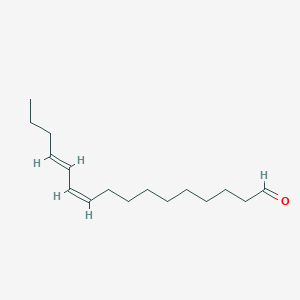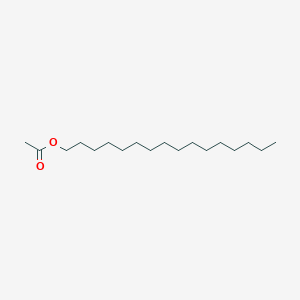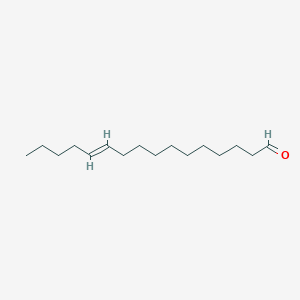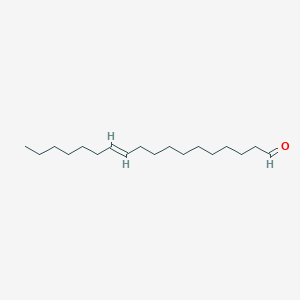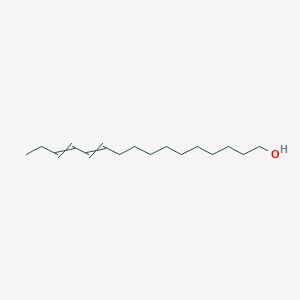
(11z,13e)-Hexadecadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11z,13e)-Hexadecadien-1-ol, commonly known as HHD, is a long-chain alcohol that is widely used in scientific research. It is a colorless liquid with a floral odor and is produced by many plants and insects. HHD is an important molecule in the field of chemistry, biochemistry, and pharmacology due to its unique properties.
Aplicaciones Científicas De Investigación
HHD has a wide range of scientific research applications. It is commonly used as a pheromone in insect behavior studies. HHD is also used as a flavoring agent in the food industry. In addition, HHD is used in the fragrance industry to produce floral scents.
Mecanismo De Acción
The mechanism of action of HHD is not fully understood. However, it is believed that HHD acts as a pheromone by binding to specific receptors in the olfactory system of insects. This binding triggers a series of biochemical reactions that result in a behavioral response.
Efectos Bioquímicos Y Fisiológicos
HHD has been shown to have several biochemical and physiological effects. In insects, HHD has been shown to elicit a variety of behaviors, including mating behavior, aggregation, and feeding behavior. In mammals, HHD has been shown to have anxiolytic effects, reducing anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HHD has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. HHD is also readily available and inexpensive. However, one limitation of HHD is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on HHD. One area of research could be the development of new synthesis methods for HHD that are more efficient and cost-effective. Another area of research could be the investigation of the mechanism of action of HHD in insects and mammals. Additionally, the potential use of HHD as a therapeutic agent for anxiety and stress-related disorders in humans could be explored.
Conclusion:
In conclusion, (11z,13e)-Hexadecadien-1-ol is an important molecule in scientific research due to its unique properties and wide range of applications. It is commonly used as a pheromone in insect behavior studies and as a flavoring agent in the food industry. HHD has several biochemical and physiological effects and has potential therapeutic applications for anxiety and stress-related disorders. Further research on HHD is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
HHD can be synthesized by several methods such as the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The most commonly used method for synthesizing HHD is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide. The reaction produces an alkene, which is then hydrogenated to produce HHD.
Propiedades
Número CAS |
111872-80-1 |
|---|---|
Nombre del producto |
(11z,13e)-Hexadecadien-1-ol |
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3 |
Clave InChI |
GKFQVSXEEVMHMA-UHFFFAOYSA-N |
SMILES |
CCC=CC=CCCCCCCCCCCO |
SMILES canónico |
CCC=CC=CCCCCCCCCCCO |
Pureza |
97% |
Sinónimos |
hexadeca-11,13-dien-1-ol; 11,13-Hexadecadien-1-ol, (E,Z)-, 111872-80-1, (Z,Z)-11,13-Hexadecadien-1-ol, ACMC-20mezk, CTK0D3272, CTK2H8602, CTK2I7356, CTK9A2342, 71720-83-7, AG-G-81390, 11,13-Hexadecadien-1-ol, (Z,E)-, 80625-62-3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



